N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1-(1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring a triazole-piperidine core conjugated with a thiophene-acetamide moiety. Its design integrates pharmacophores known for diverse bioactivities:
- Triazole: A heterocyclic scaffold with proven roles in antimicrobial, anticancer, and anti-inflammatory agents due to its hydrogen-bonding capacity and metabolic stability .
- Piperidine: A saturated six-membered ring commonly used to enhance bioavailability and modulate receptor binding .
- Thiophene-acetamide: The thiophene ring contributes to π-π stacking interactions, while the acetamide group facilitates hydrogen bonding, as seen in analogs with antimicrobial and kinase-inhibitory properties .
For example, N-substituted acetamides with thiazole or thiophene groups exhibit anti-tubercular activity (e.g., MIC values of 1.6–6.25 µg/mL against Mycobacterium tuberculosis H37Rv) , and fluorophenyl-triazole derivatives are explored for anticancer activity .
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-14-11-16(4-5-18(14)22)27-13-19(24-25-27)21(29)26-8-6-15(7-9-26)23-20(28)12-17-3-2-10-30-17/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLJNVPFBZMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The starting materials for the synthesis may include 4-fluoro-3-methylaniline, piperidine, and thiophene-2-carboxylic acid.
Formation of Triazole Ring: : The first step often involves the azide-alkyne cycloaddition (click chemistry) between an azide derivative of the fluorinated aniline and an alkyne to form the triazole ring.
Piperidine Integration: : Subsequently, the triazole intermediate is reacted with piperidine, often under basic conditions to form the piperidinyl-triazole moiety.
Formation of Acetamide Linkage: : The final step generally involves coupling of the piperidinyl-triazole compound with thiophene-2-carboxylic acid through an amide bond formation, which can be facilitated by reagents like EDCI and HOBt in a suitable solvent such as DMF.
Industrial Production Methods
Scaling up to industrial production requires optimization of each step to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency, along with robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation primarily at the methylene group adjacent to the thiophene ring.
Reduction: : Potential reduction reactions could involve the triazole or the carbonyl group.
Substitution: : Halogenated aromatic rings like the fluoro-phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as PCC or Swern oxidation conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: : Reagents such as nucleophiles (amines or thiols) in the presence of bases.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or reduced triazole derivatives.
Substitution: : Variously substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing triazole moieties, such as N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, exhibit significant anticancer activity. Triazoles are known for their ability to inhibit specific enzymes involved in cancer progression, making them valuable in the design of new anticancer agents. For instance, studies have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development and optimization .
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. In silico docking studies suggest that derivatives of triazole can bind effectively to these targets, indicating their potential as anti-inflammatory agents .
Drug Discovery
Screening Libraries
this compound is included in various screening libraries for drug discovery. It has been cataloged in libraries targeting multiple biological systems including cancer and inflammatory pathways. Such libraries are essential for high-throughput screening processes aimed at identifying lead compounds for further development .
Structure–Activity Relationship (SAR) Studies
The compound's unique structure allows for extensive SAR studies to identify the most effective modifications for enhancing biological activity. By systematically altering substituents on the triazole and piperidine rings, researchers can optimize pharmacological profiles and reduce potential side effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and facilitate the design of more potent derivatives .
Summary of Research Findings
| Property/Activity | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; potential enzyme inhibition mechanisms identified. |
| Anti-inflammatory Effects | Potential inhibition of 5-lipoxygenase; promising for further exploration in inflammatory diseases. |
| Drug Discovery Relevance | Included in screening libraries; useful for high-throughput screening and SAR studies. |
| Molecular Modeling Insights | Docking studies provide insights into binding affinities and mechanisms of action against specific targets. |
Mechanism of Action
The compound's effects are likely exerted through its interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests it might inhibit enzyme activity by mimicking transition states or by occupying active sites. The fluorinated phenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-fluoro-3-methylphenyl group enhances lipophilicity and metabolic stability compared to the 4-nitrophenyl group in , which may improve membrane permeability.
- Unlike spirocyclic analogs (e.g., ), the triazole-piperidine core may favor kinase or protease inhibition due to conformational rigidity.
Computational and Crystallographic Analysis
- Structural Validation : Programs like SHELXL (for refinement) and Mercury CSD (for crystal packing analysis) are critical for resolving the compound’s conformation and intermolecular interactions .
- Docking Studies: Analogous quinazolinone-thiophene derivatives (e.g., ) use AutoDock or MOE for predicting anti-tubercular target binding (e.g., enoyl-ACP reductase).
- Electron Density Maps : Tools like WinGX/ORTEP visualize anisotropic displacement parameters, crucial for assessing disorder in the triazole or thiophene groups .
Biological Activity
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20FN5O2S |
| Molecular Weight | 393.46 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(C1=CN=N1C(=O)N(C2=CC=CS2)C(C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C(C5=CC=C(C=C5)F)) |
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that certain triazole derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus effectively. The mechanism often involves disruption of cell membrane integrity or inhibition of vital metabolic pathways.
Case Study:
In a comparative study, a series of triazole derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds with bulky hydrophobic groups showed enhanced antimicrobial activity due to better penetration into bacterial membranes .
Anticancer Activity
The anticancer potential of triazole derivatives is attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, this compound has shown promise in inhibiting cancer cell lines through apoptosis induction.
Research Findings:
A study reported that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by mitochondrial dysfunction .
Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors, particularly in inhibiting cytochrome P450 enzymes involved in drug metabolism and synthesis of sterols in fungi.
Mechanism of Action:
The compound may interact with the active sites of these enzymes, leading to a reduction in their activity. This inhibition can disrupt essential biological processes in both microbial pathogens and cancer cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disruption of cell membrane integrity |
| Anticancer | Breast cancer cells, lung cancer cells | Induction of apoptosis via mitochondrial pathways |
| Enzyme Inhibition | Cytochrome P450 enzymes | Competitive inhibition at active sites |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Piperidine Coupling : Amide bond formation between the triazole-carbonyl group and the piperidine moiety using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .
- Thiophene Acetamide Conjugation : Reaction of the piperidine intermediate with 2-(thiophen-2-yl)acetic acid activated by HOBt/DCC .
- Purification : Column chromatography and recrystallization from methanol/acetone mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in triazole/piperidine regions) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases due to the triazole’s metal-coordination potential .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, leveraging structural analogs with reported activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the triazole-piperidine intermediate?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., solvent polarity, temperature, stoichiometry) .
- Flow Chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions (e.g., racemization) .
- Catalyst Screening : Test alternative catalysts (e.g., RuAAC for regioselectivity) to improve yield .
Q. What computational tools can predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models (e.g., GROMACS) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict redox stability .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .
Q. How should contradictory data on biological activity be addressed?
- Methodological Answer :
- Dose-Response Replication : Validate results across multiple cell lines or enzyme isoforms to rule out assay-specific artifacts .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
